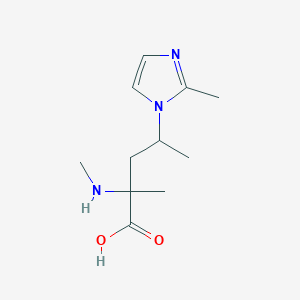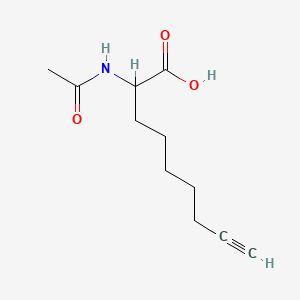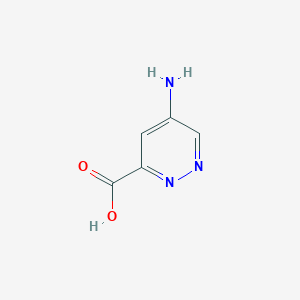
2-(Azetidin-3-yloxy)pyrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)pyrazine dihydrochloride is a white crystalline powder used in scientific research. It is a pyrazine derivative, possessing a heterocycle comprising a pyrazine ring and an azetidine ring. This compound is highly stable and can be easily synthesized and characterized using various analytical methods.
Vorbereitungsmethoden
The synthesis of 2-(Azetidin-3-yloxy)pyrazine dihydrochloride involves the reaction of azetidine with pyrazine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization to obtain the dihydrochloride salt.
Analyse Chemischer Reaktionen
2-(Azetidin-3-yloxy)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)pyrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-3-yloxy)pyrazine dihydrochloride can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)pyrazine hydrochloride: This compound is similar in structure but differs in its salt form.
2-(Azetidin-3-yloxy)pyrazine: This compound lacks the dihydrochloride salt and may have different solubility and stability properties.
The uniqueness of this compound lies in its stability and ease of synthesis, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C7H11Cl2N3O |
|---|---|
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H |
InChI-Schlüssel |
QEINBKOTFKAELQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=NC=CN=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2,2-Trifluoroacetyl)amino]pentanoic acid](/img/structure/B13494512.png)
![2-{1H,5H,6H,7H,8H-naphtho[2,3-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13494530.png)

![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)



![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)




